![molecular formula C5H5FN2O B1288704 2-Amino-5-fluoropyridin-3-ol CAS No. 1003711-04-3](/img/structure/B1288704.png)
2-Amino-5-fluoropyridin-3-ol
Overview
Description
“2-Amino-5-fluoropyridin-3-ol” is a chemical compound with the CAS Number: 1003711-04-3 . It has a molecular weight of 128.11 and its IUPAC name is 2-amino-5-fluoro-3-pyridinol . It is a solid substance and is typically stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of 2-amino-5-fluoropyridine, an important intermediate for the synthesis of LBM415, has been reported . The synthesis route involves using 2-aminopyridine as raw material and via nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-fluoropyridin-3-ol” is C5H5FN2O . The InChI code is 1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) . The Canonical SMILES string is C1=C(C=NC(=C1O)N)F .
Physical And Chemical Properties Analysis
“2-Amino-5-fluoropyridin-3-ol” has a boiling point of 370.9±42.0 C at 760 mmHg . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 59.1 Ų .
Scientific Research Applications
Synthesis of Herbicides and Insecticides
2-Amino-5-fluoropyridin-3-ol has been utilized as a starting material in the synthesis of certain herbicides and insecticides. This application leverages the compound’s reactivity to create products that help control unwanted plant growth and insect infestation in agricultural settings .
Treatment of Organophosphorus Nerve-Agent Poisoning
The compound has also been used in the synthesis of fluorine-containing pyridine aldoximes, which have potential use for treating organophosphorus nerve-agent poisoning. This is a critical application in the field of emergency medicine and toxicology .
Safety and Hazards
The safety information for “2-Amino-5-fluoropyridin-3-ol” indicates that it is corrosive . The hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective equipment .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-amino-5-fluoropyridin-3-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property might influence the interaction of 2-Amino-5-fluoropyridin-3-ol with its targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 12811 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
As a fluoropyridine, it is known to have unique physical, chemical, and biological properties , which might result in various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The compound has a boiling point of 370.9±42.0 C at 760 mmHg , suggesting that it might be stable under a wide range of temperatures.
properties
IUPAC Name |
2-amino-5-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZENLHGZUFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613861 | |
Record name | 2-Amino-5-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003711-04-3 | |
Record name | 2-Amino-5-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluoro-3-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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